molecular formula C10H15Cl2FN2 B1443791 2-(4-Fluorophenyl)piperazine dihydrochloride CAS No. 65709-34-4

2-(4-Fluorophenyl)piperazine dihydrochloride

Cat. No. B1443791
CAS RN: 65709-34-4
M. Wt: 253.14 g/mol
InChI Key: JELQVAKRTAIBQK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)piperazine dihydrochloride, also known as Flipiperazine, is a piperazine derivative . It can cause euphoria and mild psychedelic effects . It has been used as an ingredient in recreational drugs, such as “Party pills” .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

2-(4-Fluorophenyl)piperazine dihydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it is utilized in the Fe-catalyzed synthesis of flunarizine, a drug known for its vasodilating effect, antihistamine activity, and application in treating migraines, dizziness, and epilepsy. This synthesis involves the condensation of N-cinnamylpiperazine with bis(4-fluorophenyl)chloromethane or cinnamyl chloride with 1-[bis(4-fluorophenyl)methyl]piperazine, highlighting its pivotal role in medicinal chemistry (Shakhmaev, Sunagatullina, & Zorin, 2016).

Pharmacological Research

In pharmacological research, 2-(4-Fluorophenyl)piperazine dihydrochloride derivatives have been explored for their potential as dopamine uptake inhibitors, such as in the scale-up synthesis of GBR-12909. This compound is particularly notable for its dopamine uptake inhibition properties, and research into its large-scale preparation has aimed at improving yields and reproducibility while minimizing environmental impact, demonstrating its significance in the development of treatments for conditions related to dopamine dysregulation (Ironside et al., 2002).

Neuropharmacology

The exploration of 2-(4-Fluorophenyl)piperazine derivatives extends into neuropharmacology, where compounds like 2-(4-methyl-1-piperazinyl)-3-(4-fluorophenyl)-5H-1-benzazepine dihydrochloride have been synthesized and evaluated for their neuroleptic activity. These studies aim to identify novel classes of neuroleptics by examining the neuroleptic-like activity of these compounds, potentially contributing to the development of new treatments for psychiatric disorders (Hino et al., 1988).

Antitumor Activity

Recent research has also identified 2-(4-Fluorophenyl)piperazine dihydrochloride derivatives as potential antitumor agents. A novel series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases, synthesized from 2-(4-Fluorophenyl)piperazine dihydrochloride, showed promising inhibitory activity against tumor cells, indicating the potential of these compounds in cancer therapy (Ding et al., 2016).

Future Directions

The future directions in the study of piperazine derivatives include further exploration of their synthesis, particularly focusing on C–H functionalization . Piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties or when used for the treatment of HIV .

properties

IUPAC Name

2-(4-fluorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELQVAKRTAIBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857189
Record name 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)piperazine dihydrochloride

CAS RN

65709-34-4
Record name 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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